3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is a synthetic organic compound with a unique structure that includes a heptadecylamino group, a methoxy group, and a cyclobutene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Dione Core: The cyclobutene dione core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Heptadecylamino Group: The heptadecylamino group can be attached through an amination reaction, where a heptadecylamine reacts with the cyclobutene dione core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutene derivatives.
Scientific Research Applications
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
- 3-(Octadecylamino)-4-methoxycyclobut-3-ene-1,2-dione
Uniqueness
3-(Heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione is unique due to its specific heptadecylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H39NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(heptadecylamino)-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C22H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)21(25)22(19)26-2/h23H,3-18H2,1-2H3 |
InChI Key |
RVQHZYFZABAPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC1=C(C(=O)C1=O)OC |
Origin of Product |
United States |
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